molecular formula C11H14FN B13068759 6-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole

6-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole

Cat. No.: B13068759
M. Wt: 179.23 g/mol
InChI Key: DWBQYKKURQIEDN-UHFFFAOYSA-N
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Description

6-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole (CAS 1566003-97-1) is a synthetically versatile indole derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C11H14FN and a molecular weight of 179.23 g/mol, serves as a privileged scaffold for designing and synthesizing novel bioactive molecules . The indole core is a fundamental structure in pharmaceutical development, known for its presence in compounds with a broad spectrum of biological activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory properties . The specific substitution pattern on this dihydroindole core, featuring a fluorine atom and three methyl groups, makes it a valuable building block for creating targeted chemical libraries. Research indicates that fluoro-substituted indoline derivatives are key intermediates in the synthesis of more complex structures, such as triazole hybrids, which have demonstrated potent biological activity . Furthermore, indole derivatives have been extensively explored as potent inhibitors of various viral targets, including HIV-1 reverse transcriptase and integrase, highlighting the scaffold's relevance in antiviral research . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

6-fluoro-3,3,5-trimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H14FN/c1-7-4-8-10(5-9(7)12)13-6-11(8,2)3/h4-5,13H,6H2,1-3H3

InChI Key

DWBQYKKURQIEDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)NCC2(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product .

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as an important intermediate in synthesizing various pharmaceuticals. Its unique structure allows it to interact with biological targets effectively.

Applications :

  • Neurological Disorders : Research indicates that derivatives of this compound may be developed into medications targeting conditions such as depression and anxiety disorders due to their interaction with neurotransmitter systems .
  • Anticancer Properties : Studies have shown that indole derivatives exhibit cytotoxic effects against various cancer cell lines. The structural modifications of 6-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole can lead to enhanced potency against tumors .

Biological Research

Mechanisms of Action : The compound is utilized in studies investigating neurotransmitter mechanisms and receptor interactions. Its role in modulating brain functions makes it a valuable tool for understanding mental health conditions.

Case Study : Research has demonstrated that compounds with similar indole structures can inhibit specific kinases involved in cancer progression. This suggests that this compound may have similar inhibitory effects .

Material Science

Properties and Applications :

  • Polymers and Coatings : The compound's chemical stability and reactivity make it suitable for developing novel materials with enhanced properties. For instance, its incorporation into polymer matrices can improve mechanical strength and thermal stability .
Application AreaMaterial TypeBenefits
PolymersThermoplasticsEnhanced durability
CoatingsProtectiveImproved chemical resistance

Agricultural Chemistry

Agrochemical Formulation : The compound has potential applications in developing safer pesticides and herbicides. Its ability to interact with biological systems can be harnessed to create more effective agrochemicals that minimize environmental impact.

Analytical Chemistry

Usage as a Standard : In analytical laboratories, this compound is employed as a standard reference material. This ensures the accuracy and reliability of analytical methods used for chemical analysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest analogs include fluorinated indoles and dihydroindoles with varying substituents. Key comparisons are summarized below:

Compound Substituents Molecular Formula Key Features
6-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole 6-F, 3,3,5-CH3 C11H14FN Partially saturated indole core; steric hindrance from 3,3-dimethyl groups.
5-Fluoro-3-(triazolyl-ethyl)-1H-indole (5b, 5e) 5-F, triazolyl-ethyl side chain C15H14FN5 Fully aromatic indole; triazole moiety enhances π-stacking and solubility.
Repotrectinib 6-F, fused heterocyclic system C18H18FN5O2 Kinase inhibitor with a complex tetracyclic structure; higher molecular weight.
3-(6-Bromo-1H-indol-3-yl)pyrrolidine-2,5-dione (15) 6-Br, pyrrolidine-dione C12H9BrN2O2 Bromine substituent increases lipophilicity; diketone enhances hydrogen bonding.
1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (I) Sulfonyl, nitrobenzoyl C23H18N2O5S Sulfonyl and nitro groups introduce strong electron-withdrawing effects.

Key Observations:

  • Steric Effects: The 3,3,5-trimethyl groups in the target compound likely increase steric hindrance compared to analogs like 5b/5e, affecting reactivity and binding interactions .
  • Electronic Effects: Fluorine at position 6 (vs.
  • Biological Relevance: Repotrectinib’s 6-fluoro substituent is critical for kinase inhibition, suggesting similar positioning in the target compound could confer bioactivity .

Crystallographic and Conformational Analysis

Crystal structures of dihydroindole derivatives (e.g., I and II ) reveal:

  • Dihedral Angles: Sulfonyl-bound phenyl rings are orthogonal (~88°) to the indole system, minimizing steric clashes.
  • Hydrogen Bonding: Intramolecular C-H⋯O bonds stabilize S(6) motifs, a feature likely shared with the target compound.
  • Implications: The 3,3-dimethyl groups in the target compound may enforce a rigid conformation, reducing rotational freedom compared to less-substituted analogs.

Biological Activity

6-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole (CAS Number: 1566003-97-1) is a nitrogen-containing heterocyclic compound belonging to the indole family. Its unique structure, characterized by a fluorine substitution at the 6-position and three methyl groups at the 3, 3, and 5 positions, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₄FN
  • Molecular Weight : 179.23 g/mol
  • Structural Characteristics : The presence of fluorine is significant due to its electronegativity, which can influence the compound's interaction with biological targets.

Pharmacological Properties

Research indicates that compounds with indole structures often exhibit a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific activities of this compound have been evaluated in several studies:

Structure-Activity Relationship (SAR)

The SAR studies highlight how substituents on the indole ring influence biological activity:

CompoundSubstituentBiological ActivityIC₅₀ (μM)
This compoundFluorineAnticancer potentialTBD
6-Chloro-3,3,5-trimethyl-2,3-dihydro-1H-indoleChlorineModerate activityTBD
7-Bromo-3,3-dimethylindoleBromineEnhanced reactivityTBD

The introduction of fluorine at position 6 has been noted to potentially enhance the compound's ability to interact with biological targets due to its unique electronic properties compared to chlorine .

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Cystic Fibrosis Modulators :
    • Research into compounds with similar indole scaffolds has identified them as effective modulators for cystic fibrosis transmembrane conductance regulator (CFTR) channels. These studies indicate that structural modifications can lead to improved efficacy in correcting CFTR function in mutant forms .
  • Antitumor Activity :
    • A comparative study assessed various indole derivatives for their antitumor activity against multiple cancer cell lines. Compounds with similar structures to this compound showed significant apoptosis induction in treated cells .

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